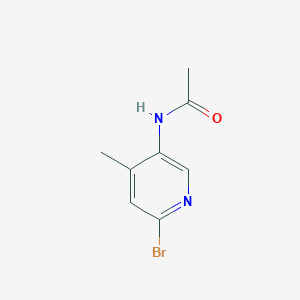

Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)-

CAS No.:

Cat. No.: VC16541437

Molecular Formula: C8H9BrN2O

Molecular Weight: 229.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9BrN2O |

|---|---|

| Molecular Weight | 229.07 g/mol |

| IUPAC Name | N-(6-bromo-4-methylpyridin-3-yl)acetamide |

| Standard InChI | InChI=1S/C8H9BrN2O/c1-5-3-8(9)10-4-7(5)11-6(2)12/h3-4H,1-2H3,(H,11,12) |

| Standard InChI Key | DKJYVJXARLPQFJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC=C1NC(=O)C)Br |

Introduction

Chemical Identity

"Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)-" is likely an organic compound featuring:

-

An acetamide functional group ().

-

A substituted pyridine ring with a bromine atom at the 6th position and a methyl group at the 4th position.

General Formula

The compound can be represented as:

Structural Features

-

Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom.

-

Substituents:

-

Bromine at position 6.

-

Methyl group at position 4.

-

-

Amide Group: Attached to the nitrogen atom of the pyridine ring.

Synthesis

While specific synthesis protocols for this compound are unavailable in the search results, general methods for synthesizing similar acetamides involve:

-

Preparation of Pyridine Derivatives:

-

Bromination at the 6-position using brominating agents like (N-Bromosuccinimide).

-

Methylation at the 4-position using methylating reagents like methyl iodide.

-

-

Acetamide Formation:

-

Reacting the substituted pyridine with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide linkage.

-

Applications and Biological Relevance

Substituted acetamides and pyridine derivatives often exhibit significant biological activity, including:

-

Pharmacological Potential:

-

Antimicrobial: Pyridine derivatives are known for their antibacterial and antifungal properties.

-

Anti-inflammatory: Amides often serve as scaffolds for drug development targeting enzymes like cyclooxygenase or lipoxygenase.

-

-

Molecular Docking Studies:

-

Similar compounds have been studied for their binding to enzyme active sites, suggesting potential as inhibitors in biological pathways.

-

-

Industrial Applications:

-

Used as intermediates in organic synthesis.

-

Potential precursors for agrochemicals or pharmaceuticals.

-

Research Directions

Further studies on "Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)-" could focus on:

-

Synthesis Optimization: Developing efficient methods for large-scale production.

-

Spectral Characterization:

-

Nuclear Magnetic Resonance (NMR): To confirm structural details.

-

Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.

-

-

Biological Activity Screening:

-

Testing for antimicrobial, anticancer, or anti-inflammatory effects.

-

-

Computational Studies:

-

Molecular docking to predict binding affinities with biological targets.

-

If you have access to specific databases or journals, further exploration into this compound's synthesis, characterization, and applications may yield detailed insights tailored to your research needs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume